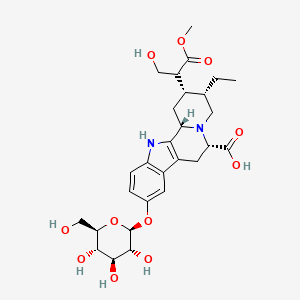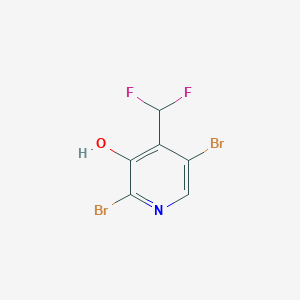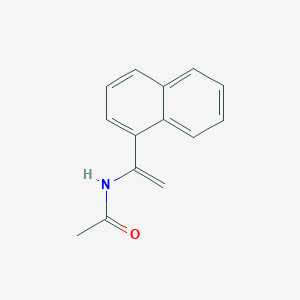![molecular formula C40H48Br2N4Ni-4 B15242896 benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom This compound is characterized by its unique spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Reagents: Nickel(II) bromide, benzyl bromide, and cyclohexa-1,3-diene derivatives are commonly used reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.
Substitution: The benzyl and bromine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological applications include its use as a model system for studying nickel-based enzymes and their mechanisms of action.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
Industrially, the compound is investigated for its use in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism by which (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] exerts its effects involves coordination of the nickel center with various ligands. This coordination facilitates electron transfer processes and the activation of substrates in catalytic reactions. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biomolecules in biological systems.
類似化合物との比較
Similar Compounds
Nickelocene: A well-known nickel complex with a similar coordination environment.
Bis(cyclopentadienyl)nickel: Another nickel complex with distinct structural features.
Nickel(II) acetylacetonate: A common nickel complex used in various catalytic applications.
Uniqueness
(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is unique due to its spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine substituents
特性
分子式 |
C40H48Br2N4Ni-4 |
|---|---|
分子量 |
803.3 g/mol |
IUPAC名 |
benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel |
InChI |
InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
InChIキー |
YUBKELUYFGSGFU-BATKXJOTSA-L |
異性体SMILES |
C1CC[C@@H]([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
正規SMILES |
C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
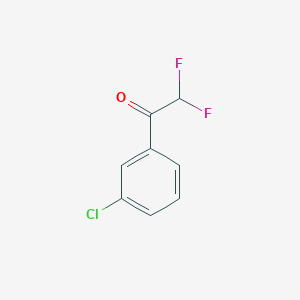
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)


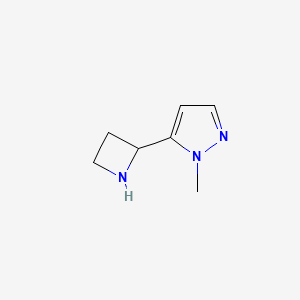

![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
